An In-depth Technical Guide to Bis(1H-benzo[d]imidazol-2-ylthio)methane: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to Bis(1H-benzo[d]imidazol-2-ylthio)methane: Physicochemical Properties and Synthetic Insights
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a variety of biological targets. This has led to the development of a wide range of clinically significant drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[][2][3] The introduction of thioether linkages to the benzimidazole core further enhances its chemical diversity and biological activity, making compounds like Bis(1H-benzo[d]imidazol-2-ylthio)methane subjects of considerable interest for researchers in drug development. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the potential applications of this intriguing molecule.
Molecular Structure and Key Identifiers
Bis(1H-benzo[d]imidazol-2-ylthio)methane is a symmetrical molecule featuring two benzimidazole units linked by a methylene-bis-thioether bridge. This structure offers a unique combination of rigidity from the benzimidazole rings and flexibility from the thioether linkage, which can be crucial for its interaction with biological macromolecules.
| Identifier | Value | Source |
| CAS Number | 85770-95-2 | [] |
| Molecular Formula | C₁₅H₁₂N₄S₂ | [] |
| Molecular Weight | 312.41 g/mol | [] |
| InChI | InChI=1S/C15H12N4S2/c1-2-6-11-10(5-1)16-14(17-11)20-9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)(H,18,19) | [] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3 | [] |
Synthesis of Bis(1H-benzo[d]imidazol-2-ylthio)methane: An Experimental Protocol
Causality Behind Experimental Choices
The chosen synthetic strategy involves a nucleophilic substitution reaction where the thiolate anion of 2-mercaptobenzimidazole, generated in situ by a base, attacks the electrophilic carbon of dichloromethane. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and the intermediate thiolate, facilitating the reaction. Potassium carbonate serves as a cost-effective and moderately strong base, sufficient to deprotonate the thiol without causing unwanted side reactions.
Materials and Reagents
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2-Mercaptobenzimidazole (2.0 eq)
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Dichloromethane (1.0 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
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Dimethylformamide (DMF), anhydrous
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Deionized Water
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Ethanol
Equipment
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Three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet
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Magnetic stirrer with a heating mantle
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Buchner funnel and filter flask
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Standard laboratory glassware
Step-by-Step Methodology
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Reaction Setup: To a 250 mL three-neck round-bottom flask, add 2-mercaptobenzimidazole (e.g., 10.0 g, 66.6 mmol) and anhydrous potassium carbonate (e.g., 10.0 g, 72.4 mmol).
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Solvent Addition: Add anhydrous DMF (e.g., 100 mL) to the flask.
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Stirring and Heating: Begin stirring the suspension and gently heat the mixture to 60-70 °C under a nitrogen atmosphere.
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Reagent Addition: Once the reaction mixture reaches the desired temperature, add dichloromethane (e.g., 2.83 g, 33.3 mmol) dropwise over 30 minutes.
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Reaction Monitoring: Maintain the reaction at 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with stirring.
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Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.
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Washing and Purification: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain a pure, crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Caption: Synthetic workflow for Bis(1H-benzo[d]imidazol-2-ylthio)methane.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following table includes both known and predicted physicochemical properties based on the analysis of structurally similar molecules.
| Property | Value/Observation | Rationale/Reference |
| Melting Point | Expected to be >250 °C | Methylene-bridged bis-benzimidazole derivatives often exhibit high melting points due to strong intermolecular interactions.[4][5] |
| Solubility | ||
| Polar Aprotic (DMSO, DMF) | Likely soluble, as these solvents are commonly used for reactions involving benzimidazole derivatives.[2][6] | |
| Polar Protic (Water, Ethanol) | Sparingly soluble to insoluble. The molecule has hydrogen bond donors (N-H) and acceptors, but the overall structure is largely non-polar. | |
| Non-polar (Hexane, Toluene) | Insoluble. | |
| pKa | ~4-5 (for the benzimidazolium proton) and ~11-12 (for the N-H proton) | Based on the pKa values of benzimidazole itself. |
| LogP | Predicted to be in the range of 3-4 | Estimated based on the lipophilic nature of the two benzimidazole rings. |
| Thermal Stability | High | Related methylene-bridged bis-benzimidazoles show good thermal stability in TGA analysis.[4][5] |
Spectroscopic Characterization
The structural elucidation of Bis(1H-benzo[d]imidazol-2-ylthio)methane would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.
¹H NMR Spectroscopy (Predicted)
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Benzimidazole Aromatic Protons: Multiplets in the range of δ 7.1-7.6 ppm.
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Methylene Bridge Protons (-S-CH₂-S-): A sharp singlet expected around δ 4.5-5.0 ppm.
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Benzimidazole N-H Proton: A broad singlet at δ > 12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Benzimidazole Aromatic Carbons: Signals in the range of δ 110-145 ppm.
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Benzimidazole C2 Carbon (-S-C=N-): A signal expected around δ 150-155 ppm.
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Methylene Bridge Carbon (-S-CH₂-S-): A signal expected in the range of δ 30-40 ppm.
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| ~3050 (broad) | N-H stretching |
| ~1620 | C=N stretching of the imidazole ring |
| ~1450 | Aromatic C=C stretching |
| ~740 | C-S stretching |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z = 312.4.
Potential Applications in Drug Development
The Bis(1H-benzo[d]imidazol-2-ylthio)methane scaffold holds significant promise for the development of novel therapeutic agents, primarily due to the well-established biological activities of benzimidazole derivatives.
Caption: Potential therapeutic applications of the Bis(1H-benzo[d]imidazol-2-ylthio)methane scaffold.
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Anticancer Activity: Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. The bidentate nature of this molecule could allow for unique binding interactions with cancer-related targets.
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Antimicrobial Properties: The benzimidazole core is present in several antimicrobial agents. The thioether linkages in Bis(1H-benzo[d]imidazol-2-ylthio)methane may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell walls.
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Antiviral Applications: Benzimidazole derivatives have been investigated as antiviral agents, with some showing activity against viruses such as HCV.[7]
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Coordination Chemistry: The nitrogen atoms in the imidazole rings and the sulfur atoms of the thioether bridge can act as coordination sites for metal ions. This opens up the possibility of developing novel metal-based therapeutics with unique mechanisms of action.
Conclusion
Bis(1H-benzo[d]imidazol-2-ylthio)methane is a molecule with significant potential in the field of medicinal chemistry. While detailed experimental data on its physicochemical properties are sparse, a comprehensive understanding can be built upon the wealth of knowledge available for related benzimidazole-thioether compounds. The synthetic protocol and predicted properties outlined in this guide provide a solid foundation for researchers to further explore the chemistry and biological activity of this promising scaffold. Its structural features suggest that it could serve as a valuable building block for the design of new therapeutic agents targeting a range of diseases.
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